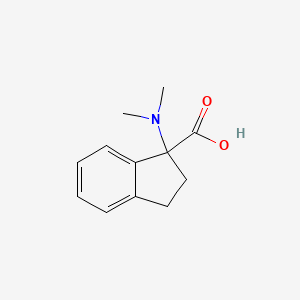

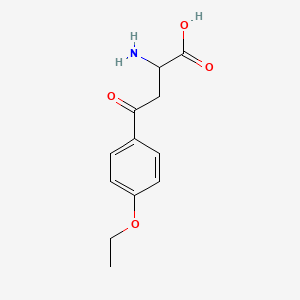

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamides, including structures similar to the compound , often involves cross-coupling reactions. For example, sulfonamides have been synthesized through the reaction of bromopyridines with primary and secondary alkyl and aryl sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione under specific conditions (Han, 2010). Similarly, magnetically separable graphene oxide anchored sulfonic acid has been employed as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the versatility of sulfonamide synthesis techniques (Zhang et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamides can be analyzed through various spectroscopic and crystallographic techniques. For instance, the structures of 4-(methylphenylamino)pyridine-3-sulfonamides have been detailed, highlighting differences in hydrogen bonding arrangements that influence the molecule's overall structure (Hulita et al., 2005).

Chemical Reactions and Properties

Sulfonamides can undergo a range of chemical reactions, contributing to their diverse chemical properties. Gold-catalyzed domino aminocyclization and 1,3-sulfonyl migration have been used to synthesize 1-substituted 3-sulfonyl-1H-pyrroles, demonstrating the compound's reactivity and potential for structural modification (Teo et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Detailed structural characterizations, like those conducted on metal complexes containing sulfonamide derivatives, shed light on the compound's physical properties and how they might influence its behavior in different environments (Sousa et al., 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Heterocyclic Compound Synthesis

The sulfonamide group is pivotal in synthesizing diverse heterocyclic compounds. For instance, compounds based on sulfonamide structures have been synthesized and evaluated for their antimicrobial activity, highlighting their potential as pharmacological agents (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, graphene oxide anchored with sulfonic acid demonstrates high catalytic activity for synthesizing pyrazolo[3,4-b]pyridine derivatives, showcasing its utility in green chemistry applications (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

Cross-Coupling Reactions

Sulfonamides serve as crucial intermediates in cross-coupling reactions. A study detailed the synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides using 3-bromopyridine and various sulfonamides, catalyzed by CuI and di(pyridin-2-yl)propane-1,3-dione, highlighting the method's efficiency in forming complex structures (Han, 2010).

Biological Activity

Antimicrobial Activity

The structural modification of sulfonamide-based compounds significantly impacts their biological activities. A study synthesizing new sulfonamides and evaluating them for antibacterial activity found that certain derivatives exhibit potent activities against various bacteria, underlining the importance of sulfonamide modifications in developing new antimicrobials (Azab, Youssef, & El-Bordany, 2013).

Eigenschaften

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-3-7-20(18,19)15-10-12-8-13(16-17(12)2)11-5-4-6-14-9-11/h4-6,8-9,15H,3,7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVWRECBVVVJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)

![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)

![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)

![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2485857.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2485859.png)